

# Physical and chemical properties of (R)-2-(1-Aminoethyl)phenol

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## Compound of Interest

Compound Name: (R)-2-(1-Aminoethyl)phenol

Cat. No.: B043574

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## An In-depth Technical Guide to (R)-2-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(R)-2-(1-Aminoethyl)phenol** is a chiral amine and a valuable building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a phenol group and a chiral aminoethyl side chain, provides a versatile scaffold for the synthesis of complex molecular architectures. This document serves as a comprehensive technical guide, summarizing the known physical, chemical, and spectroscopic properties of this compound. It also details relevant experimental protocols and its application in chiral separations, providing a critical resource for professionals in drug discovery and organic synthesis.

## Compound Identification and Properties

Precise identification and understanding the fundamental properties of a chemical entity are paramount for its application in research and development.

## Table 1: Compound Identifiers

Identifier	Value	Reference
CAS Number	123983-05-1	<a href="#">[1]</a>
IUPAC Name	2-[(1R)-1-aminoethyl]phenol	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	<a href="#">[1]</a>
Molecular Weight	137.18 g/mol	<a href="#">[1]</a>
Canonical SMILES	CC(--INVALID-LINK--N)	
InChI	1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m1/s1	<a href="#">[2]</a>
InChIKey	ZWKWKJWRIYGQFD-ZCFIWIBFSA-N	<a href="#">[2]</a>

## Table 2: Physical and Chemical Properties

This table summarizes the key physical and chemical properties, including both experimental and predicted values.

Property	Value	Type	Reference
Physical Form	Solid	Experimental	<a href="#">[2]</a>
Melting Point	87-88 °C	Experimental	<a href="#">[3]</a>
Boiling Point	246.3 ± 15.0 °C	Predicted	<a href="#">[3]</a>
Density	1.096 ± 0.06 g/cm³	Predicted	<a href="#">[3]</a>
pKa	9.99 ± 0.35	Predicted	<a href="#">[3]</a>
XLogP3	1.4	Computed	<a href="#">[4]</a>
Solubility	The presence of both a phenolic hydroxyl group and an amino group suggests good solubility in polar solvents like water, methanol, and ethanol through hydrogen bonding. <a href="#">[5]</a> The benzene ring imparts hydrophobic character, allowing for solubility in some organic solvents. <a href="#">[6]</a>	Inferred	
Storage Conditions	2-8 °C, sealed in dry, keep in dark place.	Experimental	<a href="#">[3]</a> <a href="#">[7]</a>

## Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of **(R)-2-(1-Aminoethyl)phenol**.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: Detailed proton and carbon NMR spectral data are available and essential for confirming the molecular structure and stereochemistry.[\[8\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band around  $3200\text{--}3600\text{ cm}^{-1}$ , indicative of the phenolic hydroxyl group and hydrogen bonding.<sup>[9]</sup> Aromatic C-H stretches appear between  $3000\text{--}3100\text{ cm}^{-1}$ , while the C=C aromatic ring stretches are observed in the  $1500\text{--}1600\text{ cm}^{-1}$  region.<sup>[9]</sup> A key C-O stretching vibration is also present.<sup>[9]</sup> Vapor phase IR spectra are also available for this compound.<sup>[4]</sup>  
<sup>[10]</sup>
- Mass Spectrometry (MS): Mass spectral data, including GC-MS, is available to confirm the molecular weight and fragmentation pattern of the compound.<sup>[4]</sup><sup>[8]</sup>

## Experimental Protocols

The synthesis and isolation of enantiomerically pure **(R)-2-(1-Aminoethyl)phenol** is a critical process for its use in pharmaceutical applications.

### Synthesis of Racemic 2-(1-Aminoethyl)phenol

A general method for synthesizing the related compound, 2-(2-aminoethyl)phenol, involves the reduction of a nitrovinyl precursor, which can be adapted.

Protocol: Reduction of 2-(2-nitrovinyl)phenol<sup>[11]</sup>

- Preparation: A solution of 2-(2-nitrovinyl)phenol (5.21 mmol) in tetrahydrofuran (THF, 12 mL) is prepared.
- Reduction: The solution is added dropwise over 1 hour to a stirred and cooled ( $0\text{ }^{\circ}\text{C}$ ) suspension of lithium aluminum hydride ( $\text{LiAlH}_4$ , 17.18 mmol) in THF (6 mL) under an inert atmosphere.
- Reaction: The mixture is stirred for an additional 2 hours at room temperature.
- Quenching: The reaction is cooled to  $0\text{ }^{\circ}\text{C}$ , and water is carefully added to quench the excess  $\text{LiAlH}_4$ .
- Work-up: The organic solvent is removed under vacuum. The residue is dissolved in 10% HCl (40 mL) and washed with ethyl acetate (2 x 20 mL). The combined aqueous layers are then basified to a pH  $>10$  with concentrated ammonia.

- Extraction: The product is extracted from the aqueous layer with chloroform (3 x 30 mL).
- Purification: The combined organic layers are washed with water and brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrated. The crude product is purified by silica gel chromatography to yield the final compound.[\[11\]](#)

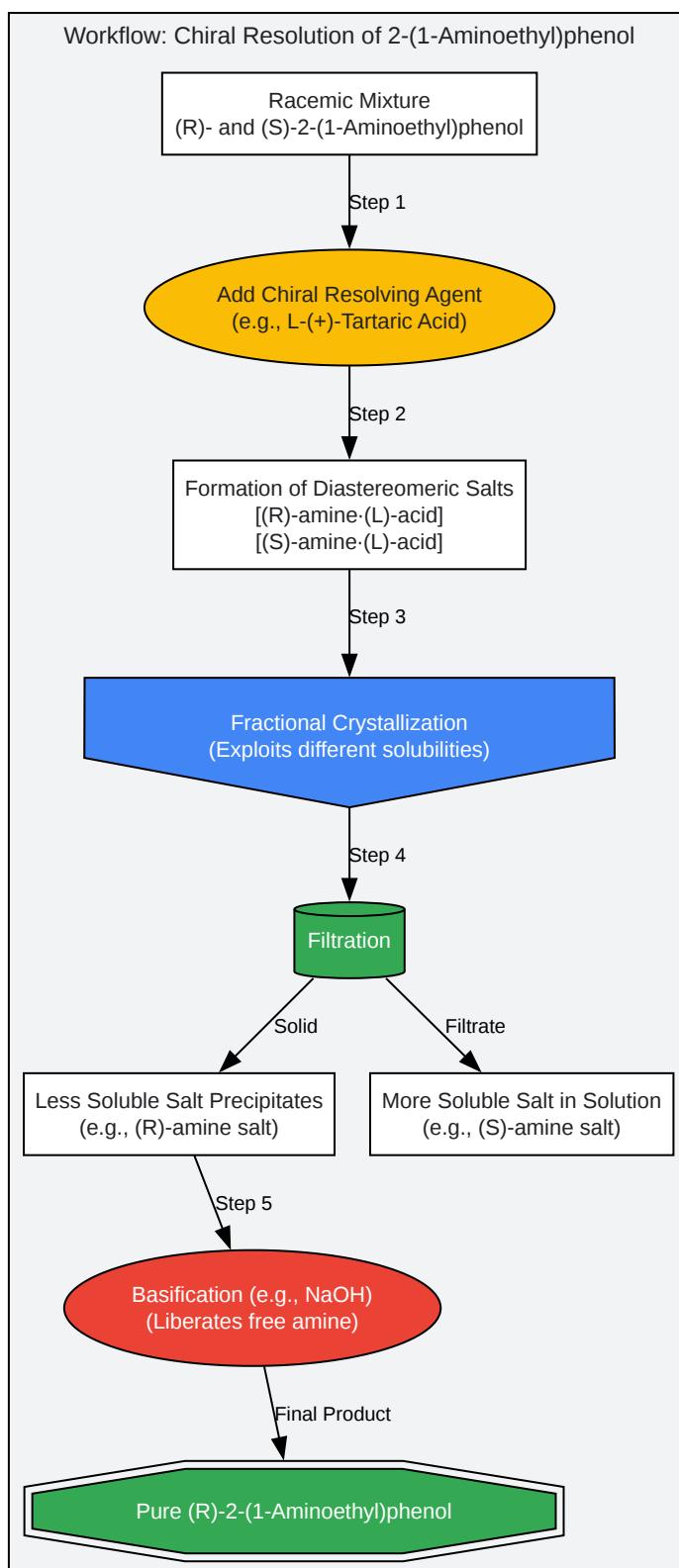
## Chiral Resolution

Obtaining the pure (R)-enantiomer from a racemic mixture is typically achieved through chiral resolution.[\[12\]](#) This process involves the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[\[13\]](#)[\[14\]](#) The diastereomers, having different physical properties like solubility, can then be separated.[\[14\]](#)

Conceptual Protocol: Resolution via Diastereomeric Salt Formation[\[12\]](#)[\[15\]](#)

- Salt Formation: The racemic 2-(1-aminoethyl)phenol is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].
- Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.
- Isolation: The crystallized salt is isolated by filtration. This step enriches one of the enantiomers.
- Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g.,  $\text{NaOH}$ ) to neutralize the chiral acid and liberate the free amine, now in an enantiomerically enriched or pure form.
- Purification: The final **(R)-2-(1-Aminoethyl)phenol** is then purified from the reaction mixture.

The logical workflow for this crucial process is visualized below.



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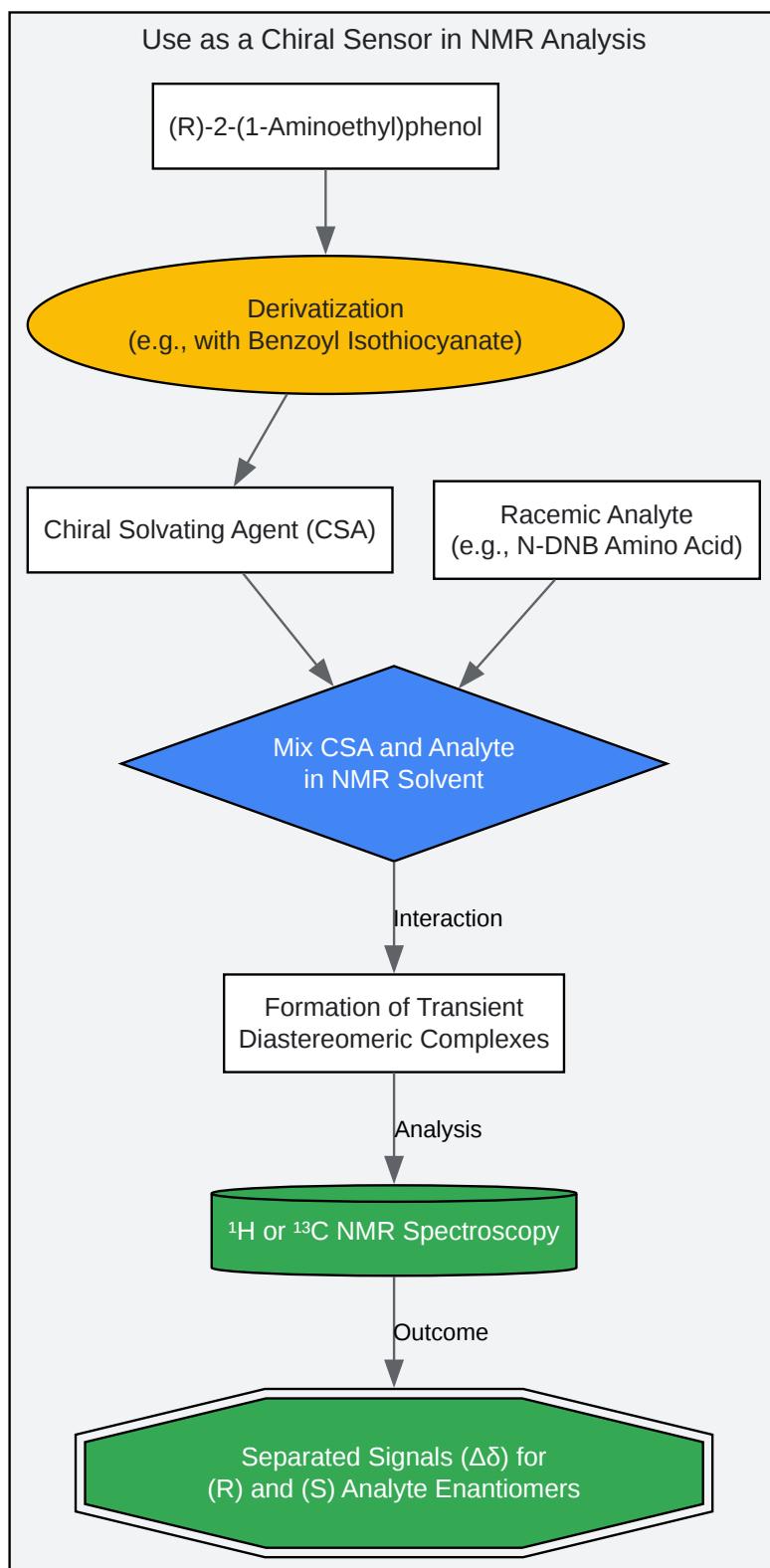
*Workflow for Chiral Resolution.*

## Applications in Research and Development

**(R)-2-(1-Aminoethyl)phenol** is not an end-product itself but a crucial intermediate. Its utility stems from the dual reactivity of its amine and phenol groups and its defined stereochemistry.

- Pharmaceutical Intermediate: It serves as a key intermediate in the development of various pharmaceutical agents. The chiral center is often incorporated into the final drug molecule, where stereochemistry is critical for efficacy and safety.
- Chiral Sensor/Auxiliary: This compound and its derivatives have been explored for use in Nuclear Magnetic Resonance (NMR) spectroscopy.<sup>[16]</sup> It can be converted into a chiral solvating agent (CSA) to help determine the enantiomeric purity and absolute configuration of other chiral molecules, such as amino acids.<sup>[16]</sup> In this application, the CSA interacts differently with the two enantiomers of an analyte, causing their signals to be distinguishable in the NMR spectrum.

The process of using a derivative of **(R)-2-(1-Aminoethyl)phenol** as a chiral sensor is outlined in the diagram below.



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*NMR Analysis Using a Chiral Sensor.*

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